2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid
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Overview
Description
2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by controlled condensation reactions. The use of automated reactors and precise temperature control is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyrazole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated benzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids .
Scientific Research Applications
2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-tetrachloro-4,6-dimethylbenzene: This compound shares a similar chlorinated benzene ring but lacks the pyrazole moiety.
Dimethyl 2,3,5,6-tetrachloroterephthalate: Another chlorinated aromatic compound with different functional groups.
Uniqueness
The uniqueness of 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid lies in its combination of a highly chlorinated benzene ring with a pyrazole moiety, providing distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C19H13Cl4N3O4 |
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Molecular Weight |
489.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H13Cl4N3O4/c1-8-16(18(28)26(25(8)2)9-6-4-3-5-7-9)24-17(27)10-11(19(29)30)13(21)15(23)14(22)12(10)20/h3-7H,1-2H3,(H,24,27)(H,29,30) |
InChI Key |
HAJXWOUDTDWEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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